Lipophilicity Shift: cLogP Reduction Relative to 2-Methoxy-5-methylphenol
The introduction of the 2-methoxyethoxy chain reduces the predicted lipophilicity of 2-(2-Methoxyethoxy)-5-methylphenol compared to its simpler analog, 2-methoxy-5-methylphenol. This is a critical factor for applications requiring lower LogP values for improved aqueous compatibility or reduced membrane retention. The target compound exhibits a cLogP of 1.56 , which is 0.54 units lower than the XLogP3 of 2.1 for 2-methoxy-5-methylphenol [1]. This significant decrease (a difference of -0.54 LogP units) indicates a marked shift towards hydrophilicity.
| Evidence Dimension | Lipophilicity (Partition Coefficient) |
|---|---|
| Target Compound Data | cLogP = 1.56 |
| Comparator Or Baseline | 2-Methoxy-5-methylphenol, XLogP3 = 2.1 |
| Quantified Difference | Target compound is 0.54 LogP units lower (more hydrophilic) |
| Conditions | In silico prediction (cLogP for target; XLogP3 for comparator) |
Why This Matters
For researchers optimizing aqueous solubility or minimizing non-specific binding in bioassays, this lower LogP provides a quantifiable advantage over the more lipophilic 2-methoxy-5-methylphenol.
- [1] National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 14519, 2-Methoxy-5-methylphenol. View Source
